1-(2,4-Dimethoxyphenyl)-3-(3,5-dimethylphenyl)thiourea
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Overview
Description
1-(2,4-Dimethoxyphenyl)-3-(3,5-dimethylphenyl)thiourea is an organic compound belonging to the thiourea class Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(3,5-dimethylphenyl)thiourea typically involves the reaction of 2,4-dimethoxyaniline with 3,5-dimethylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)-3-(3,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiourea group to a thiol or amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the thiourea group or the aromatic rings.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-3-(3,5-dimethylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent. Its structural features make it a candidate for drug development and therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(3,5-dimethylphenyl)thiourea involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can lead to the inhibition of enzymes or disruption of protein-protein interactions, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar compounds to 1-(2,4-Dimethoxyphenyl)-3-(3,5-dimethylphenyl)thiourea include other substituted thioureas, such as:
- 1-Phenyl-3-(3,5-dimethylphenyl)thiourea
- 1-(2,4-Dimethoxyphenyl)-3-phenylthiourea
- 1-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)thiourea
These compounds share structural similarities but differ in their substituents, which can significantly impact their reactivity, stability, and applications. The unique combination of substituents in this compound provides distinct properties that make it particularly useful in specific research and industrial contexts.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3,5-dimethylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11-7-12(2)9-13(8-11)18-17(22)19-15-6-5-14(20-3)10-16(15)21-4/h5-10H,1-4H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJQKXAVAOSQCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC2=C(C=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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